

Toxicology and Biocompatibility of Glycerol Distearate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glycerol distearate*

Cat. No.: *B129473*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol distearate, a diester of glycerin and stearic acid, is a widely utilized excipient in the pharmaceutical, cosmetic, and food industries. Its primary functions include acting as an emulsifier, stabilizer, lubricant, and thickening agent. This technical guide provides a comprehensive overview of the toxicology and biocompatibility of **glycerol distearate**, drawing from a wide range of in vitro and in vivo studies, and regulatory assessments. The available data consistently support the low toxicity profile and excellent biocompatibility of **glycerol distearate**, making it a safe ingredient for its intended uses. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and explores the known signaling pathways associated with its biological interactions.

Introduction

Glycerol distearate is a mixture of diglycerides, primarily composed of glyceryl distearate, with varying amounts of monoglycerides and triglycerides. It is a hard, waxy solid that is practically insoluble in water.^[1] Its lipophilic nature and surface-active properties make it a versatile ingredient in a variety of formulations, including oral solid dosage forms, topical creams and lotions, and food products.^{[1][2]} Given its widespread use and potential for human exposure, a thorough understanding of its toxicological and biocompatibility profile is essential for researchers, scientists, and drug development professionals.

Toxicological Profile

The toxicological data for **glycerol distearate** indicate a low potential for adverse effects across various endpoints.

Acute Toxicity

No specific oral LD50 value for pure **glycerol distearate** has been identified in the reviewed literature. However, studies on related glyceryl diesters and formulations containing them suggest a very low order of acute oral toxicity. For instance, a trade mixture containing an unspecified concentration of glyceryl dibehenate was found to have an oral LD50 greater than 5.0 g/kg in rats.^[3] Similarly, the oral LD50 of glyceryl stearate citrate has been reported to be greater than 2 g/kg.^[3] The Cosmetic Ingredient Review (CIR) Expert Panel concluded that diglycerides in the 1,3-diester form do not present any significant acute toxicity risk.^[4]

Repeated Dose Toxicity

Repeated dose toxicity studies on related compounds also support the safety of **glycerol distearate**. In a 90-day dietary study on glyceryl hydrogenated rosinate in rats, the no-observable-adverse-effect-level (NOAEL) was determined to be 10,000 ppm.^[5] For glyceryl rosinate, the NOAEL in a 90-day study was 2500 mg/kg bw/day.^[5] A study on a mixture of glyceryl esters, including a high percentage of glyceryl dilaurate, showed no toxicity in rats when fed at a concentration of 25% in the diet for two years.^[3] For what appears to be **glycerol distearate**, a NOAEL for maternal and teratogenicity was reported to be \geq 900 mg/kg when administered to pregnant rats.^[6]

Genotoxicity

Glycerol distearate is not considered to be genotoxic. Ames tests conducted on glycerol distearate were negative for mutagenicity at concentrations up to 5000 μ g/plate.^[6] Furthermore, extensive genotoxicity testing on glycerol, the backbone of **glycerol distearate**, has consistently shown negative results in a battery of assays, including the Ames Salmonella typhimurium mutagenesis assay, rat hepatocyte unscheduled DNA synthesis assay, and Chinese hamster ovary (CHO) chromosome aberration and sister chromatid exchange assays.^{[7][8]}

Carcinogenicity

There is no evidence to suggest that **glycerol distearate** is carcinogenic. Chronic administration of a mixture consisting mostly of glyceryl di- and mono-esters did not result in any toxic effects.^[9] The lack of genotoxicity also supports a low concern for carcinogenic potential.

Biocompatibility

Glycerol distearate exhibits excellent biocompatibility, particularly in dermal applications.

Skin Irritation

Studies have consistently shown that **glycerol distearate** has a low potential for skin irritation. In a repeated insult patch test (RIPT) involving 125 subjects, 50% glycol distearate showed no evidence of skin irritation.^[10] Formulations containing up to 5% glycol stearate also did not produce skin irritation in human studies.^[10] While some studies on formulations containing 0.05% to 0.5% glycol distearate in rabbits reported slight to severe irritation, this was attributed to the surfactant properties of the overall formulation.^[6]

Skin Sensitization

Glycerol distearate is not considered a skin sensitizer. The same RIPT with 50% glycol distearate on 125 subjects found no evidence of hypersensitivity.^[10] Maximization tests in guinea pigs with formulations containing glyceryl esters have also been negative for sensitization.^[4]

In Vitro Cytotoxicity

Specific IC50 values for **glycerol distearate** in in vitro cytotoxicity assays are not readily available in the public literature. However, a DNA synthesis assay on normal human dermal fibroblasts indicated that **glycerol distearate** did not alter cell proliferation at doses up to 10 µg/ml, suggesting low cytotoxicity at these concentrations.^[4] Studies on glycerol have shown a dose-dependent inhibition of cell proliferation in various cell lines at concentrations of 2-4%, with complete suppression at 6-8% for most cell lines, while cell viability was not significantly affected until much higher concentrations (12%+).^[11]

Data Presentation

Table 1: Summary of Toxicological Data for **Glycerol Distearate** and Related Compounds

Toxicologic al Endpoint	Test Substance	Species	Route	Results	Citation
Acute Oral Toxicity	Glyceryl Dibehenate (in trade mixture)	Rat	Oral	LD50 > 5.0 g/kg	[3]
Glyceryl Stearate Citrate	Not specified	Oral		LD50 > 2 g/kg	[3]
Glycol Distearate (in corn oil)	Rat	Oral		Doses \geq 13 g/kg produced transient effects (diarrhea, oily coats)	[10]
Repeated Dose Toxicity	Glyceryl Distearate	Rat (pregnant)	Gavage	Maternal and Teratogenicity NOAEL \geq 900 mg/kg/day	[6]
Glyceryl Hydrogenate d Rosinate	Rat	Dietary		90-day NOAEL = 10,000 ppm	[5]
Glyceryl Rosinate	Rat	Dietary		90-day NOAEL = 2500 mg/kg bw/day	[5]
Glyceryl Ester Mixture (high in dilaurate)	Rat	Dietary		No toxicity at 25% in diet for 2 years	[3]
Genotoxicity	Glycol Distearate	S. typhimurium	In vitro (Ames test)	Negative up to 5000 μ	[6]

					g/plate
Glycerol	S. typhimurium	In vitro (Ames test)	Negative	[7][8]	
Glycerol	CHO cells	In vitro	Negative for chromosomal aberrations and sister chromatid exchange	[7][8]	
In Vitro Cytotoxicity	Glycerol Distearate	Human Dermal Fibroblasts	In vitro	No alteration of cell proliferation up to 10 µg/ml	[4]
Glycerol	Various cell lines	In vitro	Inhibition of proliferation at 2-4%; complete suppression at 6-8%	[11]	

Table 2: Summary of Biocompatibility Data for **Glycerol Distearate** and Related Compounds

Biocompatibility Endpoint	Test Substance/Concentration	Subjects/System	Method	Results	Citation
Skin Irritation	50% Glycerol Distearate	125 Humans	RIPT	No evidence of irritation	[10]
2-5% Glycerol Stearate (in formulations)	Humans	Patch Test	No skin irritation	[10]	
0.05-0.5% Glycerol Distearate (in formulations)	Rabbit	Dermal	Slight to severe irritation (formulation dependent)	[6]	
Skin Sensitization	50% Glycerol Distearate	125 Humans	RIPT	No evidence of hypersensitivity	[10]
Glyceryl Ester Formulations	Guinea Pig	Maximization Test	Not a sensitizer	[4]	

Experimental Protocols

The following are detailed methodologies for key experiments cited in the toxicological and biocompatibility assessment of **glycerol distearate**.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

- Principle: This method involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the next step, allowing for classification of the substance into a toxicity class.

- Animals: Typically, young adult female rats are used.
- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - A single animal is dosed. If the animal survives, two additional animals are dosed at the same level.
 - If mortality is observed, the next lower dose level is tested in a new group of animals. If no mortality is observed, the next higher dose level may be tested.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - Body weight is recorded weekly.
 - A gross necropsy is performed on all animals at the end of the study.
- Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

- Principle: This in vitro test uses a three-dimensional reconstructed human epidermis (RhE) model to assess the skin irritation potential of a substance by measuring its cytotoxicity.
- Test System: A commercially available RhE model (e.g., EpiDerm™, EpiSkin™).
- Procedure:
 - The test substance is applied topically to the surface of the RhE tissue.
 - After a defined exposure period (e.g., 15-60 minutes), the substance is removed by washing.
 - The tissues are incubated for a post-exposure period (e.g., 42 hours).

- Cell viability is determined using the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.
- Data Analysis: The percentage of viable cells in the treated tissue is calculated relative to a negative control. A substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (typically $\leq 50\%$).

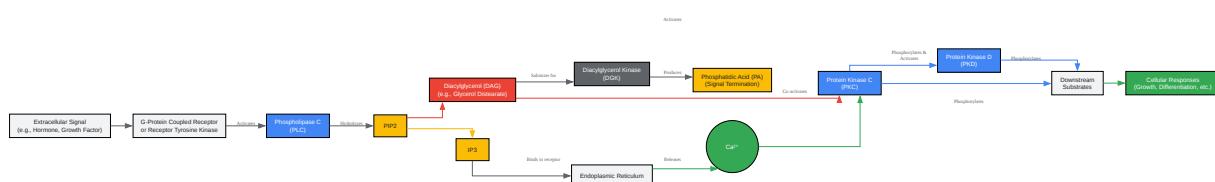
Skin Sensitization: Local Lymph Node Assay (LLNA) (OECD 429)

- Principle: The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application of a test substance. An increased proliferative response indicates a sensitization potential.
- Animals: Typically, female CBA/J or CBA/Ca mice are used.
- Procedure:
 - The test substance is applied to the dorsal surface of both ears for three consecutive days.
 - On day 6, a radiolabeled precursor of DNA synthesis (e.g., ^3H -methyl thymidine) is injected intravenously.
 - After a few hours, the mice are euthanized, and the draining auricular lymph nodes are excised.
 - The incorporation of the radiolabel into the lymph node cells is measured using a scintillation counter.
- Data Analysis: A Stimulation Index (SI) is calculated by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is generally considered a sensitizer if the SI is ≥ 3 . The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, can also be calculated to determine the potency of the sensitizer.

Human Repeat Insult Patch Test (HRIPT)

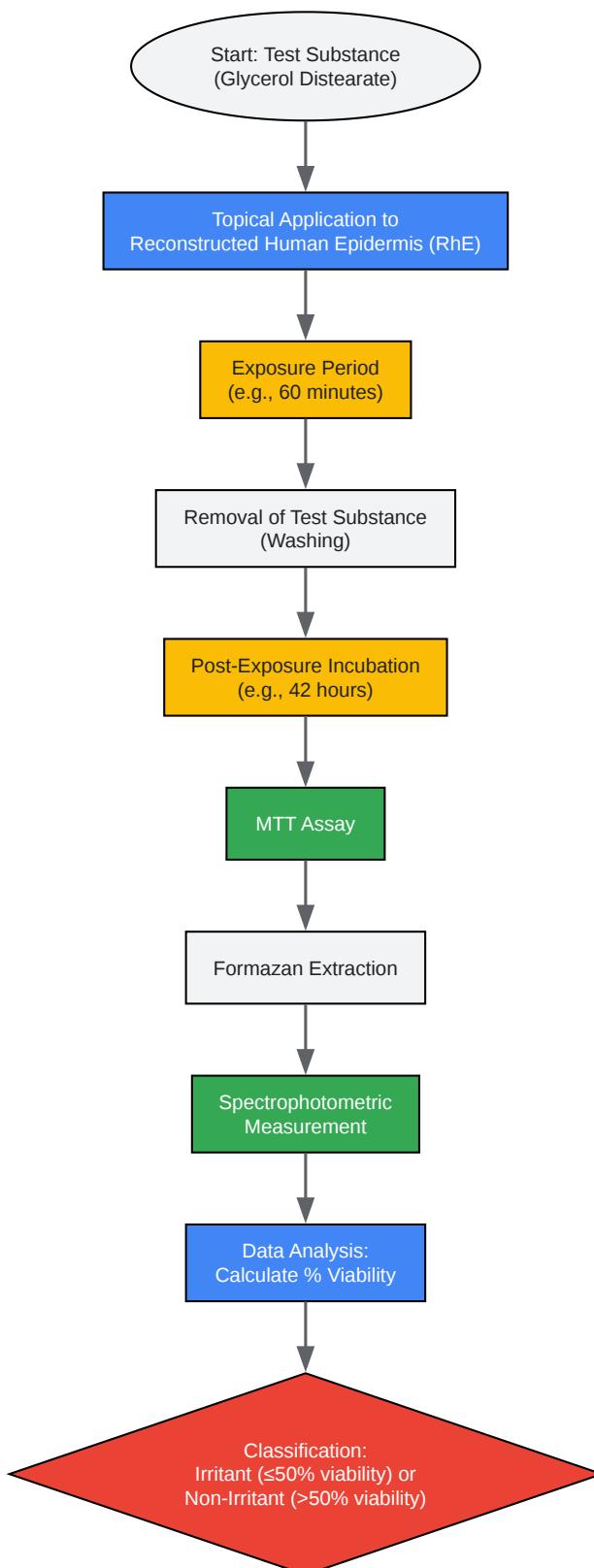
- Principle: The HRIPT is a clinical study designed to assess the potential of a product to cause skin irritation and sensitization in human volunteers under exaggerated exposure conditions.
- Subjects: A panel of healthy human volunteers (typically 50-200).
- Procedure:
 - Induction Phase: The test product is applied to the same skin site (usually the back) under an occlusive or semi-occlusive patch for a series of repeated applications (e.g., 9 applications over 3 weeks). The site is evaluated for irritation before each new application.
 - Rest Phase: A rest period of approximately 2 weeks follows the induction phase, during which no patches are applied.
 - Challenge Phase: A single patch with the test product is applied to a naive skin site. The site is evaluated for any signs of a sensitization reaction (e.g., erythema, edema, papules) at 24 and 48 hours after patch removal.
- Data Analysis: The incidence and severity of skin reactions during both the induction and challenge phases are recorded. A positive reaction at the challenge site that was not observed during the induction phase is indicative of sensitization.

Signaling Pathways


As a diacylglycerol (DAG), **glycerol distearate** has the potential to interact with cellular signaling pathways, most notably the Protein Kinase C (PKC) pathway.

Diacylglycerol-Protein Kinase C (DAG-PKC) Signaling Pathway

The DAG-PKC signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[\[12\]](#)[\[13\]](#)


- Activation: The pathway is initiated by the generation of DAG at the cell membrane. This can occur through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC) or from the breakdown of other phospholipids.[14]
- PKC Translocation and Activation: DAG acts as a second messenger, recruiting cytosolic PKC isoforms to the plasma membrane. The binding of DAG to the C1 domain of PKC induces a conformational change that activates the enzyme.[15]
- Downstream Effects: Activated PKC phosphorylates a wide range of substrate proteins on serine and threonine residues, leading to a cascade of downstream cellular responses.[13] These can include the activation of other kinases, such as Protein Kinase D (PKD), and the modulation of gene expression.[12]
- Termination: The signal is terminated by the metabolism of DAG, primarily through its phosphorylation by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA).[2]

While **glycerol distearate** is structurally a DAG, its long, saturated stearic acid chains may influence its ability to efficiently activate PKC compared to DAGs with shorter or unsaturated fatty acids. Further research is needed to fully elucidate the specific interactions of **glycerol distearate** with the DAG-PKC signaling pathway.

[Click to download full resolution via product page](#)

Caption: Diacylglycerol (DAG) Signaling Pathway.

[Click to download full resolution via product page](#)

Caption: In Vitro Skin Irritation Test Workflow.

Conclusion

The comprehensive body of evidence from toxicological studies and biocompatibility assays indicates that **glycerol distearate** is a safe and well-tolerated substance for its intended applications in pharmaceuticals, cosmetics, and food. It exhibits a low order of acute and repeated dose toxicity, is non-genotoxic, and has a low potential for skin irritation and sensitization. While specific quantitative toxicity values for pure **glycerol distearate** are not always available, the data on related glyceryl esters and the base molecule, glycerol, provide strong support for its safety profile. As a diacylglycerol, it has the potential to interact with the PKC signaling pathway, although the physiological relevance of this interaction at typical exposure levels is likely minimal. For researchers, scientists, and drug development professionals, **glycerol distearate** remains a valuable and safe excipient choice for a wide range of formulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oecd.org [oecd.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. nucro-technics.com [nucro-technics.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. youtube.com [youtube.com]
- 6. oecd.org [oecd.org]
- 7. nucro-technics.com [nucro-technics.com]
- 8. The genotoxic activity of glycerol in an in vitro test battery - PubMed
[pubmed.ncbi.nlm.nih.gov]

- 9. cefic-iri.org [cefic-iri.org]
- 10. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 11. HRIPT Test : Allergy Patch, Hypoallergenic claim - Home [evalulab.com]
- 12. Diacylglycerol Signaling Pathway in Pancreatic β -Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human Repeat Insult Patch Test & Skin Prick Test: FDA & EU Safety for Skin Devices [ecleverarmedtech.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- To cite this document: BenchChem. [Toxicology and Biocompatibility of Glycerol Distearate: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129473#toxicology-and-biocompatibility-of-glycerol-distearate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

